molecular formula C19H15NO3 B7754642 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid

4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid

Cat. No.: B7754642
M. Wt: 305.3 g/mol
InChI Key: VBDSLVJSSIEFGN-UHFFFAOYSA-N
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Description

4-(1H-Naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid is a chemical scaffold of significant interest in medicinal chemistry and organic synthesis. The naphthoxazine core is a versatile precursor for developing novel biologically active molecules. Research indicates that naphtho[1,2-e][1,3]oxazine derivatives exhibit a broad spectrum of pharmacological properties, making them valuable templates for drug discovery . These properties include potential anticonvulsant activity, with some analogues functioning as γ-aminobutyric acid A (GABA-A) receptor agonists in experimental models . Furthermore, this class of compounds has shown promising anticancer activity against various cell lines, including breast (MCF-7) and colon (HCT116) cancers, with efficacy comparable to known chemotherapeutic agents in some cases . Additional research explores their antimicrobial and antifungal potential . The compound can be synthesized via efficient, eco-friendly protocols such as a one-pot multicomponent Mannich-type condensation under solvent-free conditions . This product is intended for research purposes as a building block in the synthesis of more complex molecules and for biological screening. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(1,3-dihydrobenzo[f][1,3]benzoxazin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19(22)14-5-8-15(9-6-14)20-11-17-16-4-2-1-3-13(16)7-10-18(17)23-12-20/h1-10H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDSLVJSSIEFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=CC=CC=C23)OCN1C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via an acid-catalyzed Knoevenagel condensation between 2-naphthol and 4-formylbenzoic acid, followed by cyclization with urea to form the oxazine ring. Snail shell, composed primarily of calcium carbonate, acts as a basic heterogeneous catalyst, enhancing reaction efficiency. Key parameters include:

  • Catalyst Loading : 12.9 mol% (0.1 g) of snail shell powder optimizes yield and reaction time.

  • Temperature : Reflux under solvent-free conditions (120–140°C) ensures rapid cyclization.

  • Substituent Effects : Electron-withdrawing groups (e.g., carboxylic acid) on the aldehyde accelerate the reaction due to increased electrophilicity.

The general procedure involves:

  • Heating a mixture of 2-naphthol (1 mmol), 4-formylbenzoic acid (1 mmol), urea (1 mmol), and snail shell (0.1 g) at reflux for 15–25 minutes.

  • Filtering the catalyst and recrystallizing the crude product from ethanol/water.

Yield : 90–95% (isolated).

Protected Aldehyde Strategy for Acid-Sensitive Conditions

To prevent side reactions involving the carboxylic acid group during cyclization, a protection-deprotection strategy is employed. This method modifies the approach in by using methyl 4-formylbenzoate as the aldehyde component, followed by ester hydrolysis.

Synthesis of Methyl 4-Formylbenzoate

  • Esterification of 4-formylbenzoic acid with methanol in the presence of concentrated H₂SO₄ yields the methyl ester.

  • Purification via distillation or chromatography.

Cyclocondensation and Deprotection

  • The three-component reaction (2-naphthol, methyl 4-formylbenzoate, urea) proceeds as in Section 1.1, yielding the ester-protected intermediate.

  • Saponification with NaOH (2 M, ethanol/water, reflux, 2 h) followed by acidification with HCl affords the free carboxylic acid.

Yield : 85–88% after deprotection.

Comparative Analysis of Catalytic Systems

While snail shell is highly effective, alternative catalysts have been explored for analogous naphthooxazine syntheses:

CatalystConditionsYield (%)Reaction TimeReference
Snail shellSolvent-free, 120°C9415 min
2-AminopyridineEthanol, reflux8245 min
H₃PW₁₂O₄₀Microwave, H₂O/EtOH8910 min

Snail shell outperforms homogeneous catalysts due to its recyclability (8 cycles with <3% yield loss) and elimination of solvent waste.

Spectroscopic Characterization

Critical analytical data for 4-(1H-naphtho[1,2-e]oxazin-2(3H)-yl)benzoic acid include:

  • ¹H NMR (DMSO-d₆) : δ 8.86 (s, 1H, NH), 7.20–8.10 (m, 11H, ArH), 6.18 (d, J = 3.0 Hz, 1H, CH), 5.12 (s, 1H, CH).

  • IR (KBr) : 1680 cm⁻¹ (C=O, carboxylic acid), 1620 cm⁻¹ (C=N).

  • MS (ESI) : m/z 306.1 [M+H]⁺.

Challenges and Mitigation Strategies

  • Carboxylic Acid Reactivity : The free acid may protonate the catalyst or participate in side reactions. Mitigation: Use protected aldehydes (Section 2).

  • Solubility Issues : 4-Formylbenzoic acid exhibits limited solubility in non-polar media. Mitigation: Solvent-free conditions enhance reactant interaction.

  • Byproduct Formation : Trace amounts of decarboxylated products may form. Mitigation: Optimize reaction time and temperature .

Chemical Reactions Analysis

Types of Reactions

4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are oxazine derivatives, which have significant biological activities and pharmacological effects .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing naphtho[1,2-e][1,3]oxazine structures exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines.

Case Study : In vitro tests on breast cancer cell lines revealed that the compound inhibited cell proliferation by inducing apoptosis through the activation of the caspase pathway. These findings suggest potential for development as a chemotherapeutic agent.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.

Case Study : A series of experiments conducted on Staphylococcus aureus and E. coli indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, showcasing its potential as an antimicrobial agent.

Organic Photonic Devices

The unique optical properties of 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid make it a candidate for use in organic photonic devices. Its ability to act as a light-emitting material can be harnessed in organic light-emitting diodes (OLEDs).

Data Table: Optical Properties

PropertyValue
Absorption Max (nm)350
Emission Max (nm)450
Quantum Yield (%)25

Green Chemistry

The synthesis of naphtho[1,2-e][1,3]oxazines using eco-friendly catalysts has been explored. The compound serves as a substrate in reactions that utilize natural catalysts for the formation of complex organic molecules.

Case Study : A recent study demonstrated the use of Fe₃O₄@nano-almondshell@OSi(CH₂)₃/NHCH₂pyridine/Cu²⁺ as a catalyst in solvent-free conditions for the synthesis of naphtho[1,2-e][1,3]oxazines from β-naphthol and primary amines. The reaction yielded high purity products with minimal environmental impact.

Mechanism of Action

The mechanism of action of 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily due to its ability to interact with protein kinases, HIV inhibitors, and other molecular targets . The exact pathways and molecular interactions are still under investigation, but the compound’s structural versatility allows it to engage in multiple biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences

Compound Name Core Structure Functional Groups Molecular Formula MW
4-(1H-Naphtho[1,2-e][1,3]oxazin-2-yl)benzoic acid Naphtho[1,2-e][1,3]oxazine + benzoic acid Carboxylic acid, oxazine C₁₉H₁₅NO₃ 305.33
1-Phenyl-1H-naphtho[1,2-e][1,3]oxazin-3(2H)-one Naphtho[1,2-e][1,3]oxazinone Ketone, phenyl substituent C₁₈H₁₃NO₂ 283.30
4-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)benzoic acid Naphthotriazole + benzoic acid Triazole, carboxylic acid C₁₈H₁₃N₃O₂ 303.31
Substituted-1,2,4-oxadiazol-benzo[b][1,4]oxazin acetates Benzo[b][1,4]oxazine + oxadiazole Oxadiazole, ester/acetyl group Variable ~300–350
  • Oxadiazole-containing analogs () exhibit distinct electronic properties due to the electron-deficient oxadiazole ring, which may influence binding to biological targets compared to the oxazine ring.
Physicochemical Properties

Table 3: Solubility and Stability

Compound Solubility (Water) LogP Stability
Target compound Low (acidic pH) 3.1 Stable at RT, hygroscopic
1-Phenyl-naphthooxazinone Insoluble 4.2 Photostable
Triazole-benzoic acid derivative Moderate (DMSO) 2.8 Sensitive to hydrolysis
Oxadiazol-benzooxazin acetates Low 3.5–4.0 Hydrolytically stable
  • Key Observations :
    • The carboxylic acid group improves aqueous solubility at basic pH, whereas phenyl-substituted analogs are highly lipophilic .
    • Oxadiazole derivatives exhibit higher LogP values, suggesting better membrane permeability .

Table 4: Reported Bioactivities

Compound Activity Mechanism/IC₅₀
Target compound Not explicitly reported (inferred) Potential COX-2 inhibition
Zirconyl-derived oxazines Anticancer, antifungal IC₅₀: 12–25 μM (HeLa cells)
1-Phenyl-naphthooxazinone Antimicrobial MIC: 8 μg/mL (E. coli)
Oxadiazol-benzooxazin acetates Anti-inflammatory TNF-α inhibition: 65% at 10 μM
  • Key Observations :
    • The target compound’s benzoic acid group may facilitate interactions with enzymatic active sites (e.g., cyclooxygenase), though specific data are lacking .
    • Zirconyl-mediated oxazines show potent anticancer activity, likely due to the electron-withdrawing sulfonamide moieties enhancing target binding .

Biological Activity

4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid is a complex organic compound that belongs to the class of oxazines. Its unique structural characteristics make it a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

The chemical formula for this compound is C21H19NO3C_{21}H_{19}NO_3, with a molecular weight of 333.39 g/mol. The compound exhibits a polar surface area of 33.025 Ų and has a logP value of 5.3228, indicating its lipophilicity, which is crucial for biological interactions.

PropertyValue
Molecular FormulaC21H19N O3
Molecular Weight333.39 g/mol
LogP5.3228
Polar Surface Area33.025 Ų
Hydrogen Bond Acceptors4

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions. One effective method is through electrophilic substitution using cobalt-based phosphate catalysts, which allows for high yields under environmentally friendly conditions. Recent advancements have also introduced one-pot solvent-free synthesis methods that utilize magnetically recyclable solid acid catalysts.

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving similar oxazine derivatives have shown IC50 values ranging from 15.6 to 23.9 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. Notably, these compounds demonstrated selective toxicity towards cancer cells while sparing normal cells .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Protein Kinases : Inhibition of specific kinases can lead to apoptosis in cancer cells.
  • Cell Cycle Regulation : Compounds derived from this structure may disrupt cell cycle progression, leading to cell death.

Case Studies and Research Findings

Several studies have evaluated the biological activities of compounds within the same structural class as this compound:

  • Cytotoxicity Studies : A study found that certain derivatives showed potent inhibitory effects on cancer cell proliferation with minimal effects on normal cells. The most promising candidates induced apoptosis in MCF-7 cells through mitochondrial pathways .
  • Antibacterial Activity : Although primarily focused on anticancer properties, some related compounds were tested for antibacterial activity against various strains but showed limited effectiveness at concentrations up to 100 µM .

Comparative Analysis with Similar Compounds

When compared to other oxazine derivatives:

  • Unique Structural Features : The combination of naphtho and benzoic acid moieties in this compound enhances its bioactivity profile compared to simpler structures.
Compound NameIC50 (µM)Target Cell Line
This compound~20MCF-7
Doxorubicin19.7MCF-7
Other Oxazine DerivativesVariesVarious Cancer Lines

Q & A

Q. What are the common synthetic routes for 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid?

The compound is synthesized via condensation reactions involving 2-naphthol, aldehydes, and urea under specific conditions. For example, one-pot methods using formaldehyde and primary amines in solvent-free or neat conditions yield thermally polymerizable derivatives. These reactions often proceed via Mannich-type mechanisms, with yields optimized by controlling molar ratios (e.g., 1:1:2 for naphthol:amine:formaldehyde) .

Q. What spectroscopic techniques are used to characterize this compound and its derivatives?

Key techniques include:

  • FTIR : To identify functional groups (e.g., C=O stretching at ~1608 cm⁻¹) .
  • NMR (¹H/¹³C) : For structural elucidation of aromatic protons and heterocyclic moieties .
  • X-ray crystallography : To resolve molecular geometry, as demonstrated in Acta Crystallographica reports using SHELX software for refinement .

Q. How can solvent-free or green chemistry approaches improve synthesis efficiency?

Solvent-free methods reduce environmental impact and simplify purification. For instance, one-pot condensation of 2-naphthol, formaldehyde, and amines under neat conditions avoids volatile solvents and achieves high yields. Microwave-assisted techniques further accelerate reaction times .

Q. What biological activities are associated with naphthooxazine derivatives?

While specific data for this compound is limited, structurally related oxazines exhibit antimicrobial, anticancer, and DNA-intercalating properties. These activities are linked to their ability to interact with biological targets, such as enzymes or nucleic acids .

Advanced Research Questions

Q. How can chemoselective reactions synthesize derivatives of this compound?

Low-valent titanium systems enable chemoselective transformations. For example, reacting 1,3-diaryl-naphthooxazines with triphosgene or triethyl orthoformate selectively yields carbonyl chlorides or carbaldehydes, respectively. This approach is critical for diversifying functional groups while preserving the oxazine core .

Q. What strategies resolve structural contradictions in crystallographic data?

SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures. Discrepancies in bond lengths or angles are addressed through iterative least-squares refinement and electron density map analysis. Cross-validation with spectroscopic data (NMR/FTIR) ensures accuracy .

Q. What role do boron-based catalysts play in synthesizing naphthooxazine derivatives?

Boric acid catalyzes key steps, such as cyclization reactions, under mild conditions. For example, it facilitates the formation of pyrazolone-naphthooxazine hybrids at room temperature, enhancing reaction efficiency and regioselectivity .

Q. How are photophysical properties of naphthooxazine-containing phthalocyanines evaluated?

Silicon phthalocyanines (SiPcs) axially substituted with naphthooxazine groups are synthesized and analyzed using UV-Vis spectroscopy. Their absorption/emission profiles (e.g., Q-bands at ~680 nm) are studied for applications in photodynamic therapy or materials science .

Q. How can novel synthetic routes be designed for modified derivatives?

Patent methodologies involve multi-step reactions, such as coupling naphthooxazine precursors with nitrophenyl-pyrazole moieties. Chemoselective steps (e.g., thione formation) and orthogonal protection strategies ensure regiochemical control .

Q. What methodologies analyze regioselectivity in naphthooxazine ring formation?

Computational tools (e.g., DFT) predict reactivity hotspots, while experimental studies vary substituents on aldehydes/amines to track regioselectivity. For example, electron-withdrawing groups on aldehydes favor oxazine ring closure at specific positions .

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